molecular formula C10H13IO3 B140810 (1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol CAS No. 833353-17-6

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol

Cat. No. B140810
M. Wt: 308.11 g/mol
InChI Key: QXUYTOYFDIQESZ-QMMMGPOBSA-N
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Description

3,4-Dimethoxyphenylacetic acid is a pale cream powder . It reacts with formaldehyde in the presence of acid to give an isochromanone .


Synthesis Analysis

3,4-Dimethoxyphenylacetonitrile has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 . The InChI Key is WUAXWQRULBZETB-UHFFFAOYSA-N .


Chemical Reactions Analysis

3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenylacetic acid is soluble in water . It has a melting point of 94.0-101.0°C .

Safety And Hazards

3,4-Dimethoxyphenylacetic acid may cause respiratory irritation. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUYTOYFDIQESZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CI)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CI)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458499
Record name FT-0670375
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3,4-dimethoxyphenyl)-2-iodoethanol

CAS RN

833353-17-6
Record name FT-0670375
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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